(2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone
Description
The compound (2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone (hereafter referred to as Compound A) is a triazole-based small molecule with the molecular formula C₁₇H₁₅ClN₄O and a molecular weight of 326.78 g/mol . Its structure features:
- A central 1,2,4-triazole ring substituted with a methyl group at position 5 and an aminomethyl group at position 2.
- A 5-chlorophenyl group linked to the triazole ring.
- A phenyl methanone group attached to the chlorophenyl moiety.
The hydrochloride salt form (RN: 69505-70-0) indicates basicity, which may improve solubility in acidic environments .
Properties
CAS No. |
69505-70-0 |
|---|---|
Molecular Formula |
C17H16Cl2N4O |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[2-[3-(aminomethyl)-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C17H15ClN4O.ClH/c1-11-20-21-16(10-19)22(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12;/h2-9H,10,19H2,1H3;1H |
InChI Key |
XXSQRHHXYGMXCM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CN |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CN.Cl |
Origin of Product |
United States |
Biological Activity
The compound (2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone , with the CAS number 69505-70-0 , is a synthetic derivative of triazole that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.2 g/mol . The structure features a triazole moiety linked to a chlorophenyl group and a phenylmethanone group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The presence of the triazole ring in the structure is crucial for this activity.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Inhibitory against E. coli | |
| Triazole Derivative B | Effective against S. aureus |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The structure-activity relationship (SAR) suggests that modifications in the phenyl rings can enhance cytotoxicity against cancer cell lines.
Case Study:
A study demonstrated that derivatives with similar structures showed cytotoxic effects on human cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 (breast cancer) | 10 ± 2 | |
| Compound 2 | A549 (lung cancer) | 15 ± 3 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation.
Mechanism of Action:
The inhibition mechanism appears to involve binding to the active site of the enzyme, preventing substrate access and subsequent product formation.
Research Findings
Recent research highlights the versatility of triazole compounds in medicinal chemistry. A review article discusses their potential as therapeutic agents due to their ability to interact with various biological targets.
Key Findings:
- Triazole derivatives have been found effective against multiple drug-resistant bacterial strains.
- Cytotoxicity against cancer cell lines correlates with specific structural modifications.
- Xanthine oxidase inhibition suggests potential applications in treating gout and other inflammatory conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for this activity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Inhibitory against E. coli | |
| Triazole Derivative B | Effective against S. aureus |
Studies have shown that related compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The structure-activity relationship (SAR) suggests that modifications in the phenyl rings can enhance cytotoxicity against cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study demonstrated that derivatives with similar structures showed cytotoxic effects on human cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it shows promise as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation.
Mechanism of Action:
The inhibition mechanism appears to involve binding to the active site of the enzyme, preventing substrate access and subsequent product formation.
Research Findings
Recent research highlights the versatility of triazole compounds in medicinal chemistry. A review article discusses their potential as therapeutic agents due to their ability to interact with various biological targets.
Key Findings:
- Antimicrobial Efficacy: Triazole derivatives have been found effective against multiple drug-resistant bacterial strains.
- Cytotoxicity: The cytotoxicity against cancer cell lines correlates with specific structural modifications.
- Enzyme Inhibition: Xanthine oxidase inhibition suggests potential applications in treating gout and other inflammatory conditions.
Comparison with Similar Compounds
Structural Analog 1: 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
- Molecular Formula : C₂₁H₁₆Cl₂N₆O₃S
- Molecular Weight : 503.36 g/mol .
- Key Features: A thioether linkage instead of a direct methanone group. 2,4-Dichlorophenoxy and 4-nitrophenyl substituents. Additional 1,2,3-triazole ring.
- Comparison: The thioether group may reduce oxidative stability compared to Compound A’s methanone. Higher molecular weight (503 vs. 326 g/mol) suggests increased steric hindrance, possibly affecting pharmacokinetics .
Structural Analog 2: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Structural Analog 3: Piroxicam-Based HIV Inhibitors
- Representative Compound : EC₅₀ values of 20–25 µM against HIV .
- Key Features :
- 1,2,4-Triazole core with sulfonamide and benzothiazine groups.
- Comparison: Compound A lacks the extended conjugated system of piroxicam analogs, which are critical for HIV integrase inhibition. The aminomethyl group in Compound A could mimic hydrogen-bonding interactions observed in piroxicam derivatives, though activity data for Compound A are unavailable .
Physicochemical Properties
*Estimated using fragment-based methods.
Research Implications and Gaps
- Analog 1’s nitrophenyl group and Analog 2’s sulfonyl moiety highlight divergent optimization strategies .
- Structural Optimization : Introducing fluorine atoms (as in Analog 2) or polar groups (e.g., sulfonyl) could enhance Compound A’s solubility without compromising lipophilicity.
- Crystallography : SHELX software could resolve Compound A’s crystal structure to guide structure-activity relationship (SAR) studies.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Optimize stoichiometry to avoid side products (e.g., over-alkylation or incomplete cyclization).
Advanced: How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic findings for this compound?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:
X-ray Crystallography : Use SHELXL for refinement to confirm molecular conformation and hydrogen-bonding networks .
Solid-State vs. Solution-State Analysis : Compare XRD data with variable-temperature NMR to identify tautomeric equilibria or solvent-induced shifts .
Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra and match experimental data .
Example : In a related triazole-thione derivative, tautomerism led to differing NMR signals in solution versus the solid state, resolved via combined XRD and computational modeling .
Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?
Answer:
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Stability Testing :
Advanced: How can researchers design experiments to elucidate the environmental fate or metabolic pathways of this compound?
Answer:
Adopt a tiered approach:
Abiotic Studies :
- Hydrolysis : Incubate at varying pH (3–11) and analyze degradation kinetics via LC-MS.
- Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight exposure .
Biotic Studies :
- Microbial Metabolism : Use soil/water microcosms with LC-HRMS to identify transformation products.
- Enzyme Assays : Test hepatic microsomes (e.g., human CYP450 isoforms) for oxidative metabolites .
Data Analysis : Apply first-order kinetics models to calculate half-lives and prioritize persistent metabolites .
Advanced: What strategies are effective for correlating structural features (e.g., triazole substituents) with biological activity?
Answer:
SAR Studies :
- Synthesize analogs with modified substituents (e.g., replacing Cl with F or varying the aminomethyl group).
- Test in bioassays (e.g., enzyme inhibition or antimicrobial activity).
Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., fungal CYP51 for antifungal activity) .
Crystallographic Insights : Compare ligand-protein co-crystal structures (if available) to identify critical interactions (e.g., hydrogen bonds with the triazole ring) .
Example : In a pyrazole-triazole methanone derivative, the phenyl group’s orientation (confirmed via XRD) was critical for binding to a kinase active site .
Basic: What precautions are necessary when handling this compound in laboratory settings?
Answer:
- Toxicity : Assume acute toxicity (LD50 data pending) and use PPE (gloves, goggles, fume hood).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid releasing chlorinated byproducts .
Advanced: How can researchers address low yields in the final step of synthesis?
Answer:
- Optimize Reaction Conditions :
- Troubleshoot Side Reactions :
- Characterize byproducts via LC-MS and adjust protecting groups (e.g., Boc for amines) to block undesired pathways .
Case Study : A related triazole synthesis achieved 85% yield after switching from conventional heating to microwave irradiation (120°C, 30 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
